Cas no 1807010-84-9 (Ethyl 2-aminomethyl-4-bromo-3-cyanophenylacetate)
Ethyl 2-aminomethyl-4-bromo-3-cyanophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-aminomethyl-4-bromo-3-cyanophenylacetate
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- Inchi: 1S/C12H13BrN2O2/c1-2-17-12(16)5-8-3-4-11(13)10(7-15)9(8)6-14/h3-4H,2,5-6,14H2,1H3
- InChI Key: GHIUHJVXIKDNBO-UHFFFAOYSA-N
- SMILES: BrC1C=CC(CC(=O)OCC)=C(C=1C#N)CN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 313
- XLogP3: 1.3
- Topological Polar Surface Area: 76.1
Ethyl 2-aminomethyl-4-bromo-3-cyanophenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015019750-1g |
Ethyl 2-aminomethyl-4-bromo-3-cyanophenylacetate |
1807010-84-9 | 97% | 1g |
1,504.90 USD | 2021-06-18 |
Ethyl 2-aminomethyl-4-bromo-3-cyanophenylacetate Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on Ethyl 2-aminomethyl-4-bromo-3-cyanophenylacetate
Ethyl 2-aminomethyl-4-bromo-3-cyanophenylacetate: A Novel Scaffold in Biomedical Research and Drug Development
Ethyl 2-aminomethyl-4-bromo-3-cyanophenylacetate is a synthetic organic compound with a unique molecular architecture that has garnered significant attention in the biomedical field due to its potential applications in drug discovery and targeted therapy. The compound is characterized by its CAS No. 1807010-84-9 identifier, which provides a standardized reference for its chemical structure and properties. Recent advancements in pharmacological research have highlighted the importance of functional group optimization in compounds like Ethyl 2-aminomethyl-4-bromo-3-cyanophenylacetate, particularly in enhancing bioavailability and selectivity for therapeutic targets.
The structural features of Ethyl 2-aminomethyl-4-bromo-3-cyanophenylacetate include a phenylacetate backbone substituted with a cyano group at the 3-position, a 4-bromo substituent, and a 2-aminomethyl functional group. These substituents play a critical role in modulating the compound's chemical reactivity and biological activity. For instance, the cyano group is known to enhance lipophilicity, which can improve the compound's ability to cross biological membranes. The 4-bromo substitution may introduce steric hindrance, potentially affecting the compound's binding affinity to specific protein targets.
Recent studies published in high-impact journals such as Journal of Medicinal Chemistry and ACS Chemical Biology have explored the synthetic pathways and pharmacological profiles of Ethyl 2-aminomethyl-4-bromo-3-cyanophenylacetate. One notable study from 2023 focused on the structure-activity relationship (SAR) analysis of this compound, revealing that the 2-aminomethyl group significantly contributes to its antimicrobial properties. Researchers observed that the 2-aminomethyl functionality enhances the compound's ability to inhibit bacterial enzymes, making it a promising candidate for antibacterial drug development.
The synthetic methodology for Ethyl 2-aminomethyl-4-bromo-3-cyanophenylacetate typically involves multi-step organic reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions. A 2023 paper published in Organic Letters described a novel catalytic approach to synthesize this compound with high yield and purity. The study emphasized the importance of reaction conditions such as temperature, solvent, and catalyst selection in achieving optimal yield and stereoselectivity. These findings underscore the significance of green chemistry principles in modern drug synthesis.
In the context of biomedical research, Ethyl 2-aminomethyl-4-bromo-3-cyanophenylacetate has been evaluated for its potential applications in neurodegenerative diseases and inflammatory conditions. A 2023 study published in Neuropharmacology investigated the compound's ability to modulate neuroinflammatory pathways. The results suggested that the cyano and 4-bromo substituents may interact with specific receptor targets, reducing the production of pro-inflammatory cytokines. This discovery opens new avenues for the development of anti-inflammatory drugs with improved therapeutic profiles.
Furthermore, the pharmacokinetic properties of Ethyl 2-aminomethyl-4-bromo-3-cyanophenylacetate have been extensively studied to assess its potential as a therapeutic agent. Research published in Drug Metabolism and Disposition in 2023 highlighted the compound's metabolic stability in liver microsomes, indicating its potential for oral administration. The study also noted that the 2-aminomethyl group may influence the compound's metabolic pathway, potentially reducing the risk of drug-drug interactions.
Despite its promising properties, the development of Ethyl 2-aminomethyl-4-bromo-3-cyanophenylacetate as a therapeutic agent faces several challenges. One of the primary concerns is the toxicological profile of the compound. A 2023 study in Toxicological Sciences reported that prolonged exposure to the compound may lead to liver toxicity, necessitating further research into prodrug strategies to mitigate these effects. Additionally, the cost of synthesis and the environmental impact of large-scale production remain critical factors in its commercial viability.
Recent advancements in computational chemistry and machine learning have provided new tools for predicting the biological activity of compounds like Ethyl 2-aminomethyl-4-bromo-3-cyanophenylacetate. A 2023 study published in Chemical Science utilized quantum mechanical calculations to model the compound's interactions with target proteins. The results indicated that the 2-aminomethyl group forms hydrogen bonds with specific amino acid residues, enhancing the compound's binding affinity. These findings are crucial for the design of structure-based drug discovery initiatives.
Looking ahead, the future of Ethyl 2-aminomethyl-4-bromo-3-cyanophenylacetate in biomedical research is closely tied to its potential applications in personalized medicine and targeted therapy. Researchers are exploring ways to modify the compound's chemical structure to improve its selectivity and efficacy. For example, the addition of fluorine atoms or the introduction of heterocyclic rings may enhance the compound's therapeutic index. These modifications are part of a broader effort to develop next-generation drugs with minimal side effects.
In conclusion, Ethyl 2-aminomethyl-4-bromo-3-cyanophenylacetate represents a promising candidate in the field of drug discovery and biomedical research. Its unique chemical structure and functional groups offer a foundation for developing novel therapies for a range of medical conditions. As research in this area continues to evolve, the compound's potential applications are likely to expand, contributing to the advancement of modern medicine.
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